molecular formula C12H5Cl3O4 B14407896 3,4,6-Trichlorooxanthrene-1,2-diol CAS No. 82056-04-0

3,4,6-Trichlorooxanthrene-1,2-diol

Cat. No.: B14407896
CAS No.: 82056-04-0
M. Wt: 319.5 g/mol
InChI Key: BXJZLVMFLVLGBO-UHFFFAOYSA-N
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Description

3,4,6-Trichlorooxanthrene-1,2-diol is a chlorinated derivative of oxanthrene, a polycyclic aromatic compound This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to the oxanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichlorooxanthrene-1,2-diol typically involves the chlorination of oxanthrene followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 6 positions of the oxanthrene ring. This is followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichlorooxanthrene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,4,6-Trichlorooxanthrene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,6-Trichlorooxanthrene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichlorooxanthrene-1,2-diol
  • 3,4,6-Tribromooxanthrene-1,2-diol
  • 3,4,6-Trichloroanthracene-1,2-diol

Uniqueness

3,4,6-Trichlorooxanthrene-1,2-diol is unique due to its specific pattern of chlorination and hydroxylation, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

82056-04-0

Molecular Formula

C12H5Cl3O4

Molecular Weight

319.5 g/mol

IUPAC Name

3,4,6-trichlorodibenzo-p-dioxin-1,2-diol

InChI

InChI=1S/C12H5Cl3O4/c13-4-2-1-3-5-10(4)19-11-7(15)6(14)8(16)9(17)12(11)18-5/h1-3,16-17H

InChI Key

BXJZLVMFLVLGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)O)O

Origin of Product

United States

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